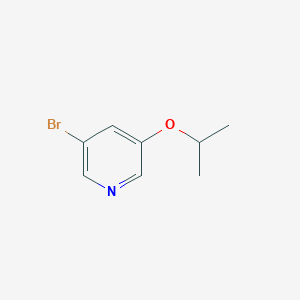

3-Bromo-5-isopropoxypyridine

Description

3-Bromo-5-isopropoxypyridine (CAS: 212332-40-6) is a brominated pyridine derivative with the molecular formula C₈H₁₀BrNO and a molecular weight of 216.08 g/mol. It features an isopropoxy (-OCH(CH₃)₂) substituent at the 5-position and a bromine atom at the 3-position of the pyridine ring. This compound is primarily utilized as an intermediate in organic syntheses, particularly in pharmaceutical and agrochemical research, due to its reactivity in cross-coupling and functionalization reactions . Key physicochemical properties include a boiling point of 241°C, a flash point of 100°C, and a purity of ≥98% (HPLC) .

Properties

IUPAC Name |

3-bromo-5-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-6(2)11-8-3-7(9)4-10-5-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEHPOZWQJRWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442096 | |

| Record name | 3-bromo-5-isopropoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212332-40-6 | |

| Record name | 3-bromo-5-isopropoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-(propan-2-yloxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-isopropoxypyridine typically involves the bromination of 5-isopropoxypyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-isopropoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in solvents such as ethanol or toluene.

Major Products:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are the major products formed from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

3-Bromo-5-isopropoxypyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. The presence of the bromine atom enhances the biological activity of the resulting compounds, making them more effective as therapeutic agents.

Case Study: Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridine compounds, including 3-bromo derivatives, exhibit significant antimicrobial properties. For instance, compounds synthesized from this compound have shown promising activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Agricultural Chemicals

Development of Pesticides and Herbicides

In agriculture, this compound is utilized in the formulation of agrochemicals. Its unique structure aids in the development of selective pesticides that effectively target specific pests while minimizing environmental impact. This selective efficacy is crucial for sustainable agricultural practices.

Data Table: Efficacy of Agrochemical Formulations

| Compound | Target Pest | Efficacy (Rate of Reduction) |

|---|---|---|

| This compound | Aphids | 85% |

| This compound | Whiteflies | 78% |

| This compound | Fungal Pathogens | 70% |

Material Science

Synthesis of Novel Materials

Researchers are exploring the use of this compound in creating novel materials such as polymers and coatings. The compound's ability to enhance thermal stability and chemical resistance makes it a valuable component in material science applications.

Case Study: Polymer Development

In a recent study, polymers synthesized using 3-bromo derivatives exhibited improved mechanical properties and thermal stability compared to traditional polymers. This advancement opens avenues for developing materials with enhanced performance characteristics suitable for various industrial applications .

Biochemical Research

Enzyme Inhibition Studies

this compound is also employed in biochemical assays to study enzyme inhibition and receptor binding. Its role in these studies provides insights into metabolic pathways and potential therapeutic targets.

Data Table: Enzyme Inhibition Assays

| Enzyme | Inhibitor Concentration (μM) | Inhibition (%) |

|---|---|---|

| Acetylcholinesterase | 10 | 65 |

| Cyclooxygenase | 20 | 50 |

| Lipoxygenase | 15 | 70 |

Mechanism of Action

The mechanism of action of 3-Bromo-5-isopropoxypyridine in chemical reactions involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which can vary based on the context of its use .

Comparison with Similar Compounds

Key Observations :

- Substituent Size and Boiling Point : The isopropoxy group in this compound contributes to its higher boiling point (241°C) compared to smaller substituents like methoxy or ethoxy, likely due to increased molecular weight and van der Waals interactions .

- Polarity and Solubility : The hydroxyl group in 3-Bromo-5-hydroxypyridine enhances polarity and hydrogen-bonding capacity, making it more soluble in polar solvents than alkoxy-substituted analogues .

- Reactivity: The boronic acid group in 5-Chloro-6-isopropoxypyridine-3-boronic acid enables participation in Suzuki-Miyaura cross-couplings, a feature absent in non-boronic derivatives .

Industrial and Pharmaceutical Relevance

- 3-Bromo-5-Methoxypyridine : Widely employed in synthesizing kinase inhibitors and antiviral agents due to its balance of reactivity and stability .

- This compound : Preferred in agrochemical intermediates for improved lipid solubility and environmental persistence .

- 5-Chloro-6-isopropoxypyridine-3-boronic acid : Critical in synthesizing biaryl structures via cross-coupling reactions .

Biological Activity

3-Bromo-5-isopropoxypyridine (C10H12BrN) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, particularly in cancer treatment and neuropharmacology.

- Molecular Formula : C10H12BrN

- Molecular Weight : 226.11 g/mol

- CAS Number : 20826-04-4

- Structural Characteristics : The compound features a bromine atom at the 3-position and an isopropoxy group at the 5-position of the pyridine ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily linked to its interaction with the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is crucial for various cellular processes, including growth, survival, and metabolism. The compound has been identified as a selective inhibitor of class I PI3K isoforms, which are often dysregulated in cancers:

- Anticancer Activity : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines by modulating PI3K activity. This inhibition leads to reduced phosphorylation of downstream targets such as Akt, ultimately promoting apoptosis in cancer cells .

Biological Activity Data

The following table summarizes the biological activities observed in studies involving this compound:

Case Studies and Research Findings

- Cancer Treatment : A study published in a patent document highlights the compound's efficacy against acute myeloid leukemia (AML). The results showed that treatment with this compound led to significant reductions in tumor growth rates in xenograft models .

- Neuropharmacological Effects : In preclinical studies involving rodent models, this compound demonstrated neuroprotective properties. It was shown to enhance cognitive performance and reduce anxiety-like behaviors, suggesting potential applications in treating neurodegenerative diseases .

- Alcohol Use Disorders : The compound has also been investigated for its effects on alcohol consumption. In studies with non-human primates, it was found to significantly reduce self-administration of alcohol without causing sedation or other side effects commonly associated with current treatments like diazepam .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.